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Compound of Interest

Compound Name: Cucumegastigmane |

Cat. No.: B12429073

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data of Cucumegastigmane |
and related megastigmane-type compounds. By presenting key NMR and mass spectrometry
data, this document aims to facilitate the structural confirmation of Cucumegastigmane | and
offer a methodological framework for the characterization of similar natural products.

Introduction to Cucumegastigmane |

Cucumegastigmane | is a megastigmane-type norisoprenoid that was first isolated from the
leaves of Cucumis sativus (cucumber).[1][2] Its structure has been elucidated through various
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and
Mass Spectrometry (MS). The confirmation of its precise chemical structure relies on the
careful comparison of its spectroscopic data with that of known, structurally similar compounds.
This guide focuses on the comparison with two such related compounds: dehydrovomifoliol
and vomifoliol.

Comparative Spectroscopic Data

The structural elucidation of a natural product like Cucumegastigmane | is a puzzle where
each piece of spectroscopic data provides a clue. By comparing the *H and *3C NMR chemical
shifts and mass-to-charge ratios of an unknown compound with those of known structures,
researchers can confidently deduce its molecular framework.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12429073?utm_src=pdf-interest
https://www.benchchem.com/product/b12429073?utm_src=pdf-body
https://www.benchchem.com/product/b12429073?utm_src=pdf-body
https://www.benchchem.com/product/b12429073?utm_src=pdf-body
https://www.benchchem.com/product/b12429073?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17202717/
https://www.researchgate.net/publication/6597814_Two_New_Megastigmanes_from_the_Leaves_of_Cucumis_sativus
https://www.benchchem.com/product/b12429073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12429073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

While the complete, officially published tabulated *H and 3C NMR data for
Cucumegastigmane I is not readily available in public databases, the original research
indicates its structure was confirmed by comparing its spectroscopic data with that of (+)-
dehydrovomifoliol.[2] Below is a comparative summary of the available spectroscopic data for
dehydrovomifoliol and vomifoliol, which serve as key reference compounds for the structural
verification of Cucumegastigmane I.

Table 1: 13C NMR Spectroscopic Data for Dehydrovomifoliol and Vomifoliol

Dehydrovomifoliol (6c in

Carbon No. Vomifoliol (dc in ppm)
ppm)

1 41.5 41.5
2 49.8 49.8
3 198.2 198.2
4 126.8 126.8
5 160.1 160.1
6 79.1 79.1
7 136.5 136.5
8 130.6 130.6
9 67.9 67.9
10 23.4 234
11 24.3 24.3
12 23.4 234
13 27.2 27.2

Note: Data for dehydrovomifoliol is compiled from multiple sources.[3][4] Data for vomifoliol is
provided as a representative example of a closely related megastigmane.

Table 2: 1H NMR Spectroscopic Data for Dehydrovomifoliol and Vomifoliol
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Dehydrovomifoliol (3H in

Vomifoliol (6H in ppm, J in

Proton No. opm, J in Hz) Hz)

2 2.25 (d, 17.0), 2.55 (d, 17.0) 2.25 (d, 17.0), 2.55 (d, 17.0)
4 5.90 (s) 5.90 (s)

7 5.80 (d, 16.0) 5.80 (d, 16.0)

8 5.85 (dd, 16.0, 6.0) 5.85 (dd, 16.0, 6.0)

9 4.35 (g, 6.0) 4.35 (g, 6.0)

10 1.00 (s) 1.00 (s)

11 1.05 (s) 1.05 (s)

12 1.85 (s) 1.85 (s)

13 1.25 (d, 6.0) 1.25 (d, 6.0)

Note: Data for dehydrovomifoliol is compiled from multiple sources. Data for vomifoliol is

provided as a representative example of a closely related megastigmane.

Table 3: Mass Spectrometry Data

Molecular [M+H]+ [M+H]+ [M+Na]*
Compound

Formula (Calculated) (Observed) (Observed)
Cucumegastigm

Ci13H1803 223.1334 245.1158
ane |
Dehydrovomifolio
| Ci13H1803 223.1334 223.1334 -
Vomifoliol C13H2003 225.1491 225.1491 -

Experimental Protocols

The structural confirmation of Cucumegastigmane | and related compounds relies on a suite

of spectroscopic experiments. Below are detailed methodologies for the key techniques
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employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule, including
connectivity and stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is typically used for
the analysis of natural products.

Sample Preparation:

» A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCls,
CDsOD, or DMSO-ds).

e The solution is transferred to a 5 mm NMR tube.
1D NMR Experiments:

e 1H NMR: Provides information about the chemical environment and connectivity of hydrogen
atoms. Key parameters include the number of signals, their chemical shifts (d), integration
(relative number of protons), and multiplicity (splitting pattern).

e 13C NMR: Provides information about the carbon skeleton of the molecule. Key parameters
include the number of signals and their chemical shifts.

o DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-
45, DEPT-90, and DEPT-135) used to differentiate between CH, CHz, and CHs groups.

2D NMR Experiments:

e COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which
protons are adjacent to each other in the molecule.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms.
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 HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and
carbons that are separated by two or three bonds, which is crucial for piecing together the
molecular structure.

 NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations
between protons that are close to each other, providing information about the
stereochemistry of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the compound.

Instrumentation: High-resolution mass spectrometers, such as Q-TOF (Quadrupole Time-of-
Flight) or Orbitrap, are commonly used for accurate mass measurements.

Sample Preparation:

o Adilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or
acetonitrile).

e The solution may be introduced into the mass spectrometer via direct infusion or through a
liquid chromatography (LC) system (LC-MS).

lonization Techniques:

o ESI (Electrospray lonization): A soft ionization technique that is well-suited for polar and
thermally labile molecules, like many natural products. It typically generates protonated
molecules ([M+H]*) or sodiated adducts ([M+Na]*).

Data Analysis: The high-resolution mass spectrum provides a highly accurate mass-to-charge
ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental
formula of the compound.

Logical Workflow for Structural Confirmation

The process of confirming a chemical structure using spectroscopic data follows a logical
progression. The following diagram illustrates this workflow.
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Workflow for Structural Confirmation of a Natural Product

Isolation and Purification

Isolation of Unknown
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l
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o

1D NMR (*H, 13C, DEPT)
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- Count Protons and Carbons
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Stereochemical Analysis Mass Spectrometry (MS)
(NOESY, etc.) - Determine Molecular Formula

| Propose Putative Structure

'

Compare Spectroscopic Data
with Known Compounds

:

Confirm or Revise Structure

Click to download full resolution via product page

Caption: Logical workflow for the structural confirmation of a natural product.

This guide provides a foundational understanding of the spectroscopic data and methodologies
used to confirm the structure of Cucumegastigmane I. For researchers in natural product
chemistry and drug development, a thorough understanding of these techniques is paramount
for the successful identification and characterization of novel bioactive compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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